![molecular formula C17H28N2O5 B2614365 Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate CAS No. 1664366-95-3](/img/structure/B2614365.png)

Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

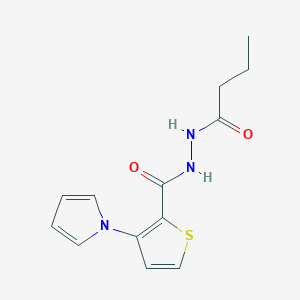

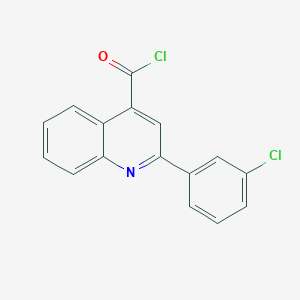

Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is a chemical compound with the molecular formula C17H28N2O5. It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is 1S/C17H30N2O5/c1-16(2,3)23-14(21)18-7-11-9-19(10-12(8-18)13(11)20)15(22)24-17(4,5)6/h11-13,20H,7-10H2,1-6H3 . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Chiral Ligands in Catalysis

A flexible route to chiral 2-endo-substituted 9-oxabispidines, derived from the subject compound, has been developed. These chiral ligands have shown effectiveness in the enantioselective oxidation of secondary alcohols when used in palladium(II)-catalyzed oxidative kinetic resolution, offering good to excellent selectivity factors up to 19 (Breuning et al., 2009).

Formation of 1,3-diazaadamantane Derivatives

Research on bispidine derivatives, which include the subject compound, has led to the formation of new compounds containing two 1,3-diazaadamantane moieties. These compounds were synthesized through reactions with dialdehydes, showing the versatility of bispidine derivatives in constructing complex molecular architectures (Kuznetsov et al., 2014).

Advanced Organic Synthesis

The subject compound has been involved in advanced organic synthesis techniques, such as the formation of heteroadamantanes and their derivatives. For instance, synthesis processes have been developed for creating 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane and its derivatives, showcasing the compound's utility in synthesizing nitro-substituted cyclic compounds with potential applications in material science and organic chemistry (Kuznetsov et al., 1990).

Synthesis of Functionalized Cyclopentanes

The subject compound's derivatives have been utilized in dirhodium(II)-catalyzed C-H insertion reactions. These reactions have been crucial for the synthesis of optically active, highly functionalized cyclopentanes, demonstrating the compound's role in the development of complex, chiral molecules (Yakura et al., 1999).

Structural and Conformational Studies

The derivatives of the subject compound have also been a focus of structural and conformational studies. For example, new 3,7-diazabicyclo[3.3.1]nonane derivatives have been synthesized and their structures elucidated through detailed analytical techniques, highlighting the compound's significance in the exploration of molecular geometry and conformation (Chigorina et al., 2016).

Eigenschaften

IUPAC Name |

ditert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O5/c1-16(2,3)23-14(21)18-7-11-9-19(10-12(8-18)13(11)20)15(22)24-17(4,5)6/h11-12H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPBBNRLGBLHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2614286.png)

![1-allyl-7-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2614291.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2614292.png)

![N-(4-fluorophenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B2614293.png)

![5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2614302.png)

![3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole](/img/structure/B2614303.png)